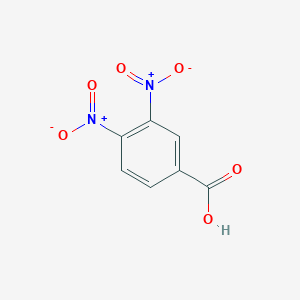

3,4-Dinitrobenzoic acid

Beschreibung

Contextualization within Nitroaromatic Compounds Research

Nitroaromatic compounds, a class of organic molecules characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring, are a cornerstone of industrial chemistry. nih.gov The majority of these compounds are synthetic and are integral to the production of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.govmdpi.com The strong electron-withdrawing nature of the nitro group imparts unique chemical and functional diversity to these molecules. nih.gov

The unique properties of nitroaromatic compounds have stimulated significant research interest. rsc.org Their photoinduced reaction channels are a subject of study, as they exhibit one of the strongest couplings between singlet and triplet states among organic molecules. rsc.org Furthermore, the widespread industrial use of nitroaromatic compounds has led to their presence as environmental pollutants, prompting extensive research into their biodegradation and bioremediation. nih.govmdpi.comcswab.org The toxicity and mutagenicity of many nitroaromatic compounds are also significant drivers of research, with studies focusing on how the position of the nitro group and other functional groups influence these properties. nih.gov 3,4-Dinitrobenzoic acid, as a member of this class, is situated within this active field of study, serving as a subject for both fundamental chemical research and applied studies.

Significance in Advanced Chemical Sciences and Related Disciplines

This compound (C₇H₄N₂O₆) is a crystalline solid that holds specific importance in various scientific domains due to its distinct chemical structure and reactivity. drugfuture.comnih.gov It serves as a valuable intermediate product in the synthesis of pharmaceuticals, plant protective agents, and dyestuffs. google.com

The compound's physical and chemical properties have been well-documented. It is sparingly soluble in water but freely soluble in alcohol, ether, and hot water. drugfuture.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄N₂O₆ | drugfuture.comnih.govchemsrc.comnist.gov |

| Molecular Weight | 212.12 g/mol | drugfuture.comnih.govfishersci.ca |

| Melting Point | 163-166 °C | drugfuture.comchemsrc.com |

| Appearance | Off-white or yellow crystalline solid | nih.gov |

| CAS Registry Number | 528-45-0 | drugfuture.comnih.govnist.gov |

| Density | 1.7±0.1 g/cm³ | chemsrc.com |

| Water Solubility | 0.673 g dissolves in 100 parts water at 25°C | drugfuture.com |

In the field of synthetic chemistry, this compound is a key starting material. For instance, it is used in the preparation of 3,4-diaminobenzamides through a process involving conversion to 3,4-dinitrobenzoyl chloride, followed by reaction with an amine and subsequent reduction. rsc.org Various methods for its synthesis have been developed, including the oxidation of 3,4-dinitrotoluene (B24868) using agents like potassium dichromate, nitric acid, or an ozone-oxygen mixture. drugfuture.comgoogle.comresearchgate.net

Crystallographic research has provided deep insights into the solid-state structure of this compound. Studies have revealed that it crystallizes with four chemically identical but crystallographically distinct molecules in the asymmetric unit (Z' = 4). researchgate.netiucr.org This high-Z' structure is of significant interest in crystallography. iucr.org The packing of the molecules in the crystal lattice is dominated by π–π stacking and O(nitro)⋯π interactions rather than solely hydrogen bonding. researchgate.netiucr.org

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | researchgate.netiucr.org |

| Space Group | P-1 | researchgate.netiucr.org |

| Z' (molecules in asymmetric unit) | 4 | researchgate.netiucr.org |

| Dominant Packing Interactions | π–π stacking, O(nitro)⋯π interactions | researchgate.netiucr.org |

Furthermore, dinitrobenzoates, including derivatives of this compound, are utilized as ligands in coordination chemistry. researchgate.net The carboxylate and nitro groups can act as chelating or bridging ligands, enabling the formation of coordination polymers with diverse structural architectures and properties. researchgate.netnih.govcore.ac.uk The study of such complexes is relevant to materials science, particularly in developing materials with specific thermal or fluorescent properties. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVRRHJJQILIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060180 | |

| Record name | Benzoic acid, 3,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or yellow crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 3,4-Dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000141 [mmHg] | |

| Record name | 3,4-Dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

528-45-0 | |

| Record name | 3,4-Dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DINITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L3N4T0GPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,4 Dinitrobenzoic Acid

Established Synthetic Pathways

The primary routes for synthesizing 3,4-Dinitrobenzoic acid are well-documented, focusing on the oxidation of dinitrotoluene isomers and direct synthesis from 3-Nitrotoluene. These pathways offer viable methods for obtaining the target compound, each with distinct procedural nuances.

Oxidation of Dinitrotoluene Isomers

A significant commercial-scale method for preparing this compound involves the selective oxidation of a mixture of dinitrotoluene isomers. google.com This approach is particularly advantageous as it circumvents the need to first isolate pure 3,4-dinitrotoluene (B24868), a process that is often difficult and complicated. google.com The process is designed to selectively oxidize the 3,4-dinitrotoluene present in the mixture, leaving the other isomers, such as 2,3-dinitrotoluene (B167053) and 2,5-dinitrotoluene (B8417), largely unreacted. google.com

The selective oxidation of 3,4-dinitrotoluene from an isomeric mixture can be effectively achieved using specific inorganic oxidizing agents. google.com Agents such as dichromate and nitric acid have proven successful. google.com When using an aqueous sodium dichromate solution, it is possible to obtain nearly pure this compound by carefully controlling the amount of the oxidizing agent to match the amount of 3,4-dinitrotoluene in the mixture. google.com This precise control prevents the oxidation of the other dinitrotoluene isomers. google.com

Alternatively, 30% aqueous nitric acid can be used as the oxidizing agent. google.com In this case, selectivity is achieved by managing the reaction conditions, such as temperature and time, even when an excess of the oxidizing agent is present. google.com The reaction with nitric acid is typically performed at temperatures between 150 and 180°C. google.com

Another modern approach involves the oxidation of 3,4-dinitrotoluene with an ozone-oxygen mixture. researchgate.net This method is often performed in the presence of a catalyst to facilitate the reaction. researchgate.netresearchgate.net

Catalysis plays a crucial role in certain oxidative pathways. The oxidation of 3,4-dinitrotoluene using an ozone-oxygen mixture has been studied in the presence of cobalt(II) acetate (B1210297) as a catalyst. researchgate.net The use of cobalt acetate complexes is significant in industrial homogeneous catalytic autoxidation processes, where the Co(II)/Co(III) redox couple facilitates the decomposition of intermediate hydroperoxides. jcsp.org.pk In the context of oxidizing dinitrotoluene with ozone, cobalt(II) acetate helps to promote the conversion to the corresponding dinitrobenzoic acid. researchgate.netlookchem.com

The synthesis of this compound can be adapted for continuous production. google.com In one such process, a mixture of dinitrotoluene isomers and 30% nitric acid are continuously pumped into a suitable reaction vessel or a series of vessels. google.com The weight ratio of dinitrotoluenes to nitric acid is maintained, for example, at 1:5. google.com After the reaction is complete, the mixture is continuously removed and cooled to precipitate the crude this compound. google.com This method allows for a more streamlined and efficient manufacturing process on an industrial scale. google.com

After the selective oxidation reaction, the resulting crude this compound must be isolated and purified from the unreacted dinitrotoluene isomers. google.com A common purification method involves dissolving the crude product in a sodium carbonate solution. google.com This alkaline solution is then extracted with an organic solvent, such as benzene (B151609), to remove the non-acidic, unreacted dinitrotoluenes. google.com The pure this compound is subsequently precipitated from the aqueous alkaline solution by the addition of a dilute acid, like sulfuric acid. google.com The resulting crystals are then filtered, washed, and dried to yield the final product. google.com For instance, a yield of 98% based on the reacted 3,4-dinitrotoluene has been reported. google.com

Synthesis from 3-Nitrotoluene

An alternative synthetic route starts with 3-nitrotoluene. The process typically begins with the nitration of 3-nitrotoluene, which produces a mixture of dinitrotoluene isomers. google.comknaw.nl This resulting mixture is notably rich in 3,4-dinitrotoluene, often containing around 53-55%. google.com This isomeric mixture is then subjected to the selective oxidation processes described previously to yield this compound. google.com

Another established method involves starting with 3-nitro-4-aminotoluene, which can be derived from 3-nitrotoluene. orgsyn.orgdrugfuture.com In this procedure, 3-nitro-4-aminotoluene is treated with Caro's acid to form 3-nitro-4-nitrosotoluene. drugfuture.com This intermediate is then oxidized, typically using potassium dichromate, to produce this compound. orgsyn.orgdrugfuture.com A yield of 85 g of this compound from 100 g of 3-nitro-4-aminotoluene has been reported using this method. orgsyn.org

Interactive Data Tables

Table 1: Effect of Sodium Dichromate Quantity on Product Purity google.com

This table shows how the melting point of the obtained dinitrobenzoic acid, a proxy for purity, changes with the amount of sodium dichromate solution used. The theoretical melting point of pure this compound is 161°C. The starting material is a dinitrotoluene mixture containing 53% 3,4-dinitrotoluene.

| Dichromate Quantity (% of amount for total oxidation) | Melting Point of Dinitrobenzoic Acid (°C) |

| 53 | 160 |

| 60 | 152 |

Table 2: Selective Oxidation with 30% Nitric Acid google.com

This table illustrates the results of oxidizing a dinitrotoluene mixture (containing ~52% 3,4-dinitrotoluene) with 30% nitric acid under different conditions.

| Temperature (°C) | Time (hours) | Yield of this compound (%) | Melting Point (°C) |

| 160 | 1 | 53 | 152 |

| 170 | 4.5 | - | 158-159 |

Novel and Green Synthesis Approaches

The synthesis of this compound has traditionally been achieved through methods like the oxidation of 3,4-dinitrotoluene. drugfuture.com A notable process involves the selective oxidation of an isomeric mixture of dinitrotoluenes. google.com This method is advantageous as it allows for the direct conversion of the 3,4-dinitrotoluene isomer from a crude mixture into this compound, while the other isomers like 2,3- and 2,5-dinitrotoluene remain largely unoxidized. google.com The oxidation can be carried out using inorganic oxidizing agents such as nitric acid or dichromate. google.com When using 30% nitric acid, the reaction with a dinitrotoluene mixture is typically performed at elevated temperatures (e.g., 170°C) and pressures, yielding pure this compound upon cooling and purification. google.com The yield of this compound, calculated based on the reacted 3,4-dinitrotoluene, can be as high as 98%. google.com

In the pursuit of greener chemistry, microwave-assisted synthesis has emerged as a rapid and efficient method for creating derivatives of similar compounds like 3,5-dinitrobenzoic acid. researchgate.net This approach involves directly treating the dinitrobenzoic acid with an alcohol in the presence of a catalytic amount of concentrated sulfuric acid under microwave irradiation. researchgate.net This method avoids the use of hazardous reagents like thionyl chloride or phosphorus pentachloride, which are common in conventional methods for preparing acyl chlorides as intermediates, thus preventing the formation of harmful byproducts. researchgate.net

Derivatization in Organic Synthesis

This compound is a valuable intermediate for creating a variety of organic molecules through derivatization. google.com The presence of the carboxylic acid group and the two nitro groups allows for a range of chemical transformations, primarily esterification of the carboxyl group and reduction of the nitro groups.

Esterification is a fundamental reaction for this compound, converting the carboxylic acid group into an ester. This transformation is crucial for creating various derivatives, including polymeric materials.

The direct acid-catalyzed esterification of a carboxylic acid with an alcohol is known as Fischer esterification. jocpr.com This reversible reaction is typically performed by heating the carboxylic acid and alcohol with an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the this compound, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Alcohol : A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water : The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

Deprotonation : The protonated carbonyl oxygen is deprotonated, regenerating the acid catalyst and forming the final ester product.

For milder and more efficient esterification, particularly with sensitive or sterically hindered substrates, the use of coupling agents is common. The Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst, is a prominent example. organic-chemistry.orgorganic-chemistry.org This method effectively suppresses side reactions and allows for high yields at room temperature. organic-chemistry.org

The mechanism proceeds as follows:

Activation of Carboxylic Acid : DCC reacts with the carboxylic acid (this compound) to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

Acyl Transfer to Catalyst : DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea intermediate. This forms a reactive acylpyridinium species ("active ester"). organic-chemistry.org

Nucleophilic Attack by Alcohol : The alcohol then reacts with the highly reactive acylpyridinium intermediate.

Product Formation : This final step yields the desired ester and the regenerated DMAP catalyst. The DCC is consumed in the reaction, forming the stable and insoluble byproduct, N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration. jocpr.comorganic-chemistry.org

This method is particularly effective for creating esters under mild conditions. organic-chemistry.org

The principles of esterification can be applied to create polymeric materials. While specific studies on this compound are not prevalent in the searched literature, the reaction of the similar compound, 3,5-dinitrobenzoic acid, with poly(2-hydroxyethyl methacrylate) (PHEMA) illustrates this process. jocpr.comjocpr.comjocpr.com Copolymers containing 2-hydroxyethyl methacrylate (B99206) (HEMA) possess free hydroxyl groups that can undergo esterification. jocpr.com

In a typical procedure, a random copolymer of HEMA and methyl methacrylate (MMA) is first synthesized via free-radical polymerization. jocpr.comjocpr.com This copolymer is then modified by reacting it with the dinitrobenzoic acid in the presence of the DCC and DMAP catalyst system. jocpr.comjocpr.comjocpr.com The DCC activates the carboxylic acid, and DMAP catalyzes the ester bond formation between the acid and the hydroxyl groups along the polymer chain. jocpr.comjocpr.com This chemical modification results in a new polymer with altered properties, such as a different glass transition temperature, which can have broad applications in the polymer industry. jocpr.com

Table 1: Example of Polymer Derivatization Conditions This table is based on the derivatization of the related compound, 3,5-Dinitrobenzoic acid, as a representative example.

| Parameter | Condition | Source |

| Polymer | Random copolymer of 2-hydroxyethyl methacrylate (HEMA) and methyl methacrylate (MMA) | jocpr.com |

| Acid | 3,5-Dinitrobenzoic acid | jocpr.com |

| Catalyst System | N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) | jocpr.comjocpr.com |

| Solvent | Dimethylformamide (DMF) | jocpr.com |

| Temperature | 0 to 20 °C | jocpr.com |

A significant derivatization of this compound is the reduction of its two nitro groups (-NO₂) to amino groups (-NH₂), yielding 3,4-diaminobenzoic acid or its derivatives. rsc.org This transformation is a key step in the synthesis of various compounds, including pharmaceuticals.

A common method for this reduction is catalytic hydrogenation. The general procedure involves dissolving the 3,4-dinitro-precursor in a suitable solvent, such as methanol (B129727) or toluene, and reacting it with hydrogen gas under pressure in the presence of a catalyst. rsc.org Palladium on activated charcoal (Pd/C) is a highly effective catalyst for this reaction. rsc.org

For instance, in the synthesis of N-substituted 3,4-diaminobenzamides, the precursor N-substituted 3,4-dinitrobenzamide (B149731) is dissolved in methanol. rsc.org A catalytic amount (e.g., 8% m/m) of palladium on activated charcoal is added, and the mixture is subjected to a hydrogen atmosphere (e.g., 50 psi) at room temperature. rsc.org The reaction proceeds until the nitro groups are fully reduced to amino groups. rsc.org

Table 2: Conditions for Nitro Group Reduction

| Parameter | Condition | Source |

| Starting Material | N-Ethyl-3,4-dinitrobenzamide | rsc.org |

| Reducing Agent | Hydrogen Gas (H₂) | rsc.org |

| Catalyst | Palladium on activated charcoal (Pd/C) | rsc.org |

| Solvent | Methanol | rsc.org |

| Pressure | 50 psi | rsc.org |

| Temperature | Room Temperature | rsc.org |

| Product | N-Ethyl-3,4-diaminobenzamide | rsc.org |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a significant reaction pathway for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro groups present in this compound. The presence of these groups makes the aromatic ring "electron-poor," facilitating attack by nucleophiles. The reaction generally requires a leaving group (like a halogen) on the ring. The nitro groups at positions 3 and 4 play a crucial role in activating the ring for such substitutions, particularly for leaving groups located at positions ortho or para to them.

The generally accepted mechanism for the SNAr reaction proceeds in two steps. imaging.org First, the nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. imaging.orgresearchgate.net The negative charge of this complex is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitro groups. The second step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substitution product. imaging.org

The rate of the SNAr reaction is influenced by several key factors:

Electron-Withdrawing Groups (EWGs): The rate increases with the number and strength of EWGs on the aromatic ring. imaging.org

Leaving Group: The reaction rate is enhanced by the presence of a better leaving group, with its electronegativity being a primary factor. imaging.org

Nucleophile: The concentration and nucleophilicity of the attacking species directly impact the reaction rate. imaging.org

While this compound itself does not have a typical leaving group other than the nitro groups, derivatives of dinitrobenzoic acids are excellent substrates for SNAr reactions. For instance, studies on 4-chloro-3,5-dinitrobenzoic acid have demonstrated its reaction with hydroxide (B78521) ions, proceeding through the formation of anionic σ-complexes (Meisenheimer complexes). oup.comoup.com In such reactions, the chloride ion serves as the leaving group, being displaced by the incoming nucleophile. This chemistry is used to create novel compounds by replacing a leaving group with various nucleophiles, such as amines or thiols. imaging.org

Table 1: Factors Influencing the Rate of Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on Reaction Rate | Description |

|---|---|---|

| Leaving Group (X) | Increases with increasing electronegativity and ability to stabilize negative charge. | The first step (nucleophilic attack) is often rate-determining. A good leaving group facilitates the second step (loss of X). Common examples are halides (F, Cl, Br, I). imaging.org |

| Electron-Withdrawing Groups (EWG) | Increases with the number and strength of EWGs, especially at ortho and para positions. | Nitro groups (NO₂) are powerful EWGs that stabilize the negatively charged Meisenheimer intermediate through resonance, thus lowering the activation energy. imaging.org |

| Nucleophile (Nu) | Increases with increasing nucleophilicity and concentration. | A stronger nucleophile will attack the electron-deficient ring more readily, accelerating the formation of the intermediate complex. imaging.org |

Reaction with Amines to Form Diazonium Salts

The formation of a diazonium salt is a cornerstone transformation in aromatic chemistry, but it requires an aromatic primary amine as the starting material, not a dinitrobenzoic acid directly. Therefore, to generate a diazonium salt from the this compound scaffold, one of the nitro groups must first be reduced to an amino group (NH₂), yielding either 3-amino-4-nitrobenzoic acid or 4-amino-3-nitrobenzoic acid.

This amino-dinitrobenzoic acid derivative can then undergo diazotization. The process involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.com The resulting aryl diazonium salt (Ar-N₂⁺) is a valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), which can be replaced by a wide variety of nucleophiles in subsequent reactions. masterorganicchemistry.com

The mechanism of diazotization involves several steps:

Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a molecule of water to form the nitrosonium ion (NO⁺), a potent electrophile. masterorganicchemistry.com

Nucleophilic Attack: The primary aromatic amine attacks the electrophilic nitrosonium ion, forming an N-nitrosamine. masterorganicchemistry.com

Proton Transfers and Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide, which is then protonated by the acid. masterorganicchemistry.com

Formation of the Diazonium Ion: The final step is the elimination of a water molecule from the protonated diazohydroxide, yielding the aryl diazonium ion. masterorganicchemistry.com

Research has shown the application of this chemistry, for example, in the use of diazotized 4-amino-3,5-dinitrobenzoic acid as a chromogenic reagent for derivatization in analytical assays. researchgate.net This highlights the utility of forming diazonium salts from amino derivatives of nitrobenzoic acids.

Table 2: General Steps for the Diazotization of an Aromatic Amine

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1 | NaNO₂ + HCl | HNO₂ + NaCl | Generation of nitrous acid in situ. masterorganicchemistry.com |

| 2 | HNO₂ + HCl | NO⁺ (Nitrosonium ion) + H₂O + Cl⁻ | Formation of the key electrophile. masterorganicchemistry.com |

| 3 | Ar-NH₂ + NO⁺ | Ar-NH₂⁺-NO | Nucleophilic attack by the amine on the nitrosonium ion. masterorganicchemistry.com |

| 4 | Ar-NH₂⁺-NO | Ar-N=N-OH | Rearrangement via proton transfers to form a diazohydroxide. masterorganicchemistry.com |

| 5 | Ar-N=N-OH + H⁺ | Ar-N₂⁺ + H₂O | Protonation and subsequent loss of water to form the aryl diazonium salt. masterorganicchemistry.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-3,5-dinitrobenzoic acid |

| 3-amino-4-nitrobenzoic acid |

| 4-amino-3-nitrobenzoic acid |

| 4-amino-3,5-dinitrobenzoic acid |

| Nitrous acid |

| Sodium nitrite |

| Hydrochloric acid |

| Dinitrogen |

| Chloride |

| Hydroxide |

| Amines |

Reaction Mechanisms and Chemical Interactions of 3,4 Dinitrobenzoic Acid

Electrophilic Aromatic Substitution (EAS) in Benzoic Acid Nitration

The synthesis of nitroaromatic compounds, such as 3,4-Dinitrobenzoic acid, heavily relies on electrophilic aromatic substitution (EAS) reactions. The nitration of benzoic acid serves as a fundamental example of this mechanism. In this reaction, the benzene (B151609) ring of benzoic acid is attacked by an electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comminia.edu.eg This ion is generated from the reaction of nitric acid (HNO₃) with a strong acid catalyst, typically sulfuric acid (H₂SO₄). masterorganicchemistry.comminia.edu.eg

The carboxylic acid group (-COOH) attached to the benzene ring is an electron-withdrawing group and a meta-director. truman.edutestbook.com This means it deactivates the benzene ring towards electrophilic attack and directs the incoming electrophile to the meta position. truman.edutestbook.com Consequently, the nitration of benzoic acid primarily yields 3-nitrobenzoic acid. truman.edutestbook.com To introduce a second nitro group to form this compound, further nitration of 3-nitrobenzoic acid is required. The existing nitro group is also a strong deactivating and meta-directing group. Therefore, the second nitration will be directed to the position meta to the first nitro group and ortho/para to the carboxylic acid group, resulting in the formation of this compound. The reaction requires harsh conditions, including the use of strong acids and careful temperature control to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts. truman.edu

The general mechanism for electrophilic aromatic substitution involves two main steps:

Formation of a carbocation intermediate: The electrophile (NO₂⁺) attacks the π electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.comminia.edu.eg

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. masterorganicchemistry.com

Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the structure and properties of this compound. These interactions can be categorized into intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding can occur within a single molecule of this compound. This type of bonding can happen between the hydrogen of the carboxylic acid group and an oxygen atom of one of the adjacent nitro groups. The formation of such a bond can influence the conformation and reactivity of the molecule. For instance, in ortho-substituted nitrobenzoic acids, intramolecular hydrogen bonding between the carboxylic hydrogen and the nitro oxygen is observed. quora.com

Intermolecular Hydrogen Bonding in Crystalline Structures

In the solid state, this compound molecules engage in extensive intermolecular hydrogen bonding, which dictates their packing in the crystal lattice. researchgate.netnih.gov The most prominent of these is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds. researchgate.netnih.gov This is a common feature in the crystal structures of carboxylic acids.

Charge Transfer Complex Formation

This compound, being an electron-deficient molecule due to the presence of two electron-withdrawing nitro groups, can act as an electron acceptor in the formation of charge-transfer (CT) complexes. These complexes are formed through the interaction of an electron donor and an electron acceptor, resulting in a weak electronic interaction that gives rise to new spectroscopic and physical properties.

With Electron Donors (e.g., p-anisidine (B42471), 2-ethylimidazole)

Research has demonstrated the formation of charge-transfer complexes between dinitrobenzoic acids and various electron donors. For instance, 3,5-dinitrobenzoic acid has been shown to form CT complexes with electron-rich molecules like p-anisidine and 2-ethylimidazole. asianresassoc.orgresearchgate.netresearchgate.net In these complexes, the electron density is partially transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. asianresassoc.org This transfer is often facilitated by hydrogen bonding interactions between the donor and acceptor molecules. asianresassoc.orgresearchgate.net Spectroscopic techniques such as UV-Vis, FTIR, and NMR are commonly used to characterize these complexes and confirm the charge transfer interaction. asianresassoc.orgresearchgate.netresearchgate.net

Stoichiometry of Charge Transfer Complexes

The stoichiometry of charge-transfer complexes involving dinitrobenzoic acids is typically found to be 1:1, meaning one molecule of the donor interacts with one molecule of the acceptor. ijcps.orgnih.gov This 1:1 ratio is often confirmed through methods like the Benesi-Hildebrand equation, which analyzes the changes in the electronic absorption spectra upon complex formation. nih.gov The formation of these complexes is an equilibrium process, and the stability of the complex is quantified by the formation constant (K). nih.gov X-ray crystallographic studies of solid-state CT complexes provide definitive evidence of the stoichiometry and the specific intermolecular interactions, including hydrogen bonding and π-π stacking, that stabilize the complex. nih.gov

Spectroscopic Signatures of Charge Transfer (e.g., FTIR, UV-Vis)

The formation of charge-transfer (CT) complexes involving dinitrobenzoic acid isomers is readily identified through spectroscopic methods. In such complexes, the dinitrobenzoic acid molecule acts as an electron acceptor, interacting with an electron donor molecule. This interaction leads to characteristic changes in their spectroscopic signatures.

Fourier Transform Infrared (FTIR) Spectroscopy provides evidence of charge transfer through shifts in the vibrational frequencies of functional groups. Upon complexation, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups and the stretching vibrations of the carboxyl (COOH) group are particularly affected. For instance, in studies of 3,5-dinitrobenzoic acid (3,5-DNB) complexes, the formation of a CT complex with a donor like 3,5-dimethylpyrazole (B48361) results in a shift of the N-O stretching bands to lower frequencies. This shift is attributed to an increase in electron density in the nitro groups resulting from the electron transfer from the donor. sci-hub.se The disappearance of the C=O stretching band of the carboxylic acid and the appearance of a new broad band at a higher wavenumber can indicate proton transfer from the acid to the donor, forming an N⁺-H···O⁻ bond. sci-hub.se

UV-Visible (UV-Vis) Spectroscopy is a primary tool for detecting charge-transfer complexes, which are often characterized by the appearance of a new, broad absorption band at a longer wavelength than the absorption bands of either the donor or acceptor molecule alone. nih.gov This new band, known as the charge-transfer band, arises from the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The formation of these new bands is a hallmark of CT complex formation and has been observed in various complexes of 3,5-DNB with donors like p-phenylenediamine. nih.gov

| Spectroscopic Technique | Observation | Interpretation | Reference Isomer Example |

|---|---|---|---|

| FTIR | Shift in NO₂ and COOH vibrational frequencies | Change in electron density and/or proton transfer upon complexation | 3,5-Dinitrobenzoic acid sci-hub.se |

| UV-Vis | Appearance of a new, broad absorption band | Electronic transition characteristic of a charge-transfer complex | 3,5-Dinitrobenzoic acid nih.gov |

Coordination Chemistry and Complex Formation

The coordination chemistry of dinitrobenzoic acids is rich and highly dependent on the positional isomerism of the nitro groups. While specific studies on this compound are limited, extensive research on the 2,4- and 3,5- isomers, particularly with mixed-metal systems like Europium-Cadmium (Eu-Cd), provides a clear picture of the governing principles.

Influence of Isomerism on Complex Structure and Stability

The position of the nitro groups on the benzoic acid ring has a profound influence on the final architecture and stability of the resulting metal complexes. The comparison between the Eu-Cd complexes of 2,4-Dinitrobenzoic acid and 3,5-Dinitrobenzoic acid is illustrative.

2,4-Dinitrobenzoate (B1224026) Complex : The presence of nitro groups at the 2- and 4-positions facilitates a set of non-covalent interactions that lead to a significant distortion of the {Eu₂Cd₂} metal core geometry and the formation of a one-dimensional polymeric structure. mdpi.com This arrangement suggests that the asymmetric placement of the nitro groups allows for a packing stabilized by specific intermolecular forces.

3,5-Dinitrobenzoate (B1224709) Complex : The symmetric placement of the nitro groups in the 3,5-isomer results in a discrete, molecular complex that is more typical for such systems. mdpi.com The different arrangement of non-covalent interactions in this isomer does not promote the polymerization seen in the 2,4-isomer. mdpi.com

Thermogravimetric analysis also reveals differences in stability. Studies on complexes with transition metals like Co, Ni, Mn, and Cd show that anhydrous 2,4-dinitrobenzoates form at higher temperatures than the corresponding 3,5-dinitrobenzoates, suggesting that water molecules are more strongly bound in the 2,4-isomer complexes.

| Isomer | Resulting Eu-Cd Complex Structure | Key Structural Feature |

|---|---|---|

| 2,4-Dinitrobenzoate | Polymeric Chain | Distorted metal core geometry mdpi.com |

| 3,5-Dinitrobenzoate | Discrete Molecular Complex | Typical molecular structure without polymerization mdpi.com |

Non-Covalent Interactions in Metal Complexes

Non-covalent interactions, including hydrogen bonds, π-π stacking, and other weaker forces, are critical in dictating the crystal packing of dinitrobenzoate metal complexes. The analysis of the Eu-Cd complexes of the 2,4- and 3,5- isomers highlights the directional and structure-defining role of these forces. mdpi.com

In the polymeric structure of the 2,4-dinitrobenzoate complex, the crystal packing is stabilized by a network of π-π interactions between the aromatic fragments of the 1,10-phenanthroline (B135089) and the dinitrobenzoate anions, along with N-O…π interactions. mdpi.com The conformation of the 2,4-dinitrobenzoate ligand within the structure is influenced by its participation in multiple C-H…O and N-O…π interactions. mdpi.com

Conversely, in the molecular complex of the 3,5-dinitrobenzoate isomer, the crystal packing is primarily stabilized by π-π interactions between the aromatic systems of the 1,10-phenanthroline ligands only. The 3,5-dinitrobenzoate anions themselves are not involved in significant π-π stacking in this arrangement. mdpi.com This demonstrates that the specific geometry of the isomer dictates which non-covalent interactions are favored, ultimately leading to vastly different supramolecular architectures.

Solid-State Chemistry and Crystallography

The solid-state structure of this compound and its derivatives is determined by X-ray crystallography, which provides precise information on the crystal system, space group, and molecular arrangement.

Crystal System and Space Group Analysis

While crystallographic data for a metal complex of this compound was not available in the reviewed sources, data for its derivative, Methyl 3,4-dinitrobenzoate , has been deposited in the Cambridge Structural Database (CSDC Number 225852). nih.gov Furthermore, detailed crystallographic analyses of related isomeric complexes, such as the Eu-Cd systems, provide representative examples of the structural data obtained for this class of compounds. The complex [Eu₂(NO₃)₂Cd₂(Phen)₂(2,4-Nbz)₈]n·2nMeCN (I) and [Eu₂(MeCN)₂Cd₂(Phen)₂(3,5-Nbz)₁₀] (II) have been fully characterized. mdpi.com

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| [Eu₂(NO₃)₂Cd₂(Phen)₂(2,4-Nbz)₈]n·2nMeCN (Isomer Example) | Triclinic | P-1 | mdpi.com |

| [Eu₂(MeCN)₂Cd₂(Phen)₂(3,5-Nbz)₁₀] (Isomer Example) | Triclinic | P-1 | mdpi.com |

| 4-aminopyridinium 3,5-dinitrobenzoate (Related Salt) | Monoclinic | P2₁/n |

The analysis of these structures reveals that both the 2,4- and 3,5-dinitrobenzoate Eu-Cd complexes crystallize in the triclinic system with the P-1 space group. mdpi.com This low-symmetry system is common for large, complex molecules where packing efficiency is achieved without high-symmetry elements. For comparison, a salt formed between 3,5-Dinitrobenzoic acid and 4-aminopyridine (B3432731) crystallizes in the monoclinic system with a P2₁/n space group. This highlights how the co-former or metal ion involved can influence the resulting crystal lattice.

Packing Analysis and Intermolecular Forces

The crystal structure of this compound is significantly influenced by a variety of intermolecular forces, with π–π stacking and nitro⋯π interactions playing a dominant role rather than hydrogen bonding, as one might initially assume. researchgate.netnih.gov

The molecule itself can exist in several conformations due to the tilt angle of the nitro groups and the position of protonation on the carboxylic acid group. researchgate.netnih.gov In the solid state, a number of these possible conformers are observed, contributing to a complex packing arrangement. researchgate.netnih.gov

Cocrystal and Salt Formation with Other Compounds

This compound has been observed to form cocrystals and salts with a range of other chemical compounds. This ability is rooted in its capacity to participate in various intermolecular interactions, most notably hydrogen bonding.

For instance, cocrystallization of this compound with haloanilines, such as 4-bromoaniline, has been shown to produce 1:1 molecular complexes. rsc.org These complexes can exist as either neutral cocrystals or ionic salts, sometimes even growing concomitantly under the same conditions. rsc.org The formation of salts involves proton transfer from the carboxylic acid group of this compound to the aniline (B41778) derivative. rsc.org

The formation of these multicomponent crystals is often driven by the establishment of robust hydrogen-bonding networks. In the case of salts with haloanilines, charge-assisted hydrogen bonds between the ammonium (B1175870) group of the cation and the carboxylate group of the 3,4-dinitrobenzoate anion are key structural determinants. rsc.org

Furthermore, research on the related 3,5-dinitrobenzoic acid provides broader context on the types of interactions that drive cocrystal and salt formation. This isomer readily forms cocrystals and salts with a variety of molecules, including pyridines, anilines, and other organic acids. sigmaaldrich.comcore.ac.uk These structures are stabilized by a combination of strong O-H···O and N-H···O hydrogen bonds, as well as weaker interactions like C-H···O bonds and π-π stacking. psu.edursc.org The interplay between these forces dictates whether a cocrystal (neutral components) or a salt (ionic components) is formed. rsc.org

Studies on 3,5-dinitrobenzoic acid have also highlighted the formation of "salt cocrystals," where the asymmetric unit contains both ionic and neutral forms of the acid and a coformer. rsc.orggrafiati.com For example, a 1:2 cocrystal salt has been reported with acriflavine (B1215748), where a 3,5-dinitrobenzoate anion, a neutral 3,5-dinitrobenzoic acid molecule, and an acriflavine cation are present. grafiati.com

The table below summarizes some of the reported cocrystals and salts involving dinitrobenzoic acids.

| Compound | Coformer | Stoichiometry | Resulting Form |

| This compound | 4-Bromoaniline | 1:1 | Salt/Cocrystal |

| 3,5-Dinitrobenzoic acid | 4-Iodoaniline (B139537) | 1:1 | Salt/Cocrystal |

| 3,5-Dinitrobenzoic acid | 4-Iodo-2-methylaniline | 1:1 | Salt/Cocrystal |

| 3,5-Dinitrobenzoic acid | 4-Bromo-2-methylaniline | 1:1 | Salt/Cocrystal |

| 3,5-Dinitrobenzoic acid | Ethenzamide | 1:1 | Cocrystal |

| 3,5-Dinitrobenzoic acid | Acriflavine | 1:2 | Salt Cocrystal |

| 3,5-Dinitrobenzoic acid | 4-Aminobenzoic acid | 1:1 | Cocrystal |

Solvate Crystal Synthesis and Characterization

Solvate crystals of dinitrobenzoic acids, where solvent molecules are incorporated into the crystal lattice, have been synthesized and characterized. These structures provide insight into the role of the solvent in the crystallization process and the resulting crystal packing.

A notable example involves the formation of multicomponent solvate crystals (cocrystal solvates) of 3,5-dinitrobenzoic acid and acetamide. acs.orgnih.gov In a systematic study, twelve such solvates were synthesized using the slow evaporation method with various solvents. acs.orgnih.gov The resulting crystals were characterized primarily by single-crystal X-ray diffraction. acs.orgnih.gov

These cocrystal solvates were found to be isostructural, with the crystal packing creating channels that accommodate the solvent molecules. acs.orgnih.govresearchgate.net The primary supramolecular synthon stabilizing these structures is an amide-amide homodimer, which is further connected to the 3,5-dinitrobenzoic acid via O–H···O hydrogen bonds. acs.orgnih.gov The solvent molecules are then held within the lattice, sometimes participating in weak intermolecular interactions with the acid and acetamide. acs.orgnih.gov

The nature of the incorporated solvent can influence the order within the crystal. For instance, with solvents like 1,4-dioxane (B91453), acetone (B3395972), and chloroform, the solvent molecules were found to be ordered within the crystal lattice. acs.orgnih.gov In contrast, with other solvents such as isopropyl alcohol, methanol (B129727), and tetrahydrofuran (B95107) (THF), the solvent molecules were disordered. acs.orgnih.gov

The table below lists some of the solvents used to create cocrystal solvates with 3,5-dinitrobenzoic acid and acetamide. acs.orgnih.gov

| Solvent | Resulting State in Crystal |

| 1,4-Dioxane | Ordered |

| Acetone | Ordered |

| Chloroform | Ordered |

| Isopropyl alcohol | Disordered |

| Propanol | Disordered |

| Tetrahydrofuran (THF) | Disordered |

| Methanol (MeOH) | Disordered |

| Ethanol (EtOH) | Disordered |

| Nitromethane | Disordered |

| Acetonitrile (B52724) | Disordered |

| Ethyl acetate (B1210297) (EtOAc) | Disordered |

| Dichloromethane (DCM) | Disordered |

The formation of solvates is not limited to cocrystals. Solvated salts of dinitrobenzoic acids have also been reported. For example, a methanol solvate of a complex between 4-iodoaniline and 3,5-dinitrobenzoic acid has been identified. rsc.org Similarly, a hydrated 1:2 cocrystal salt of acriflavine with 3,5-dinitrobenzoic acid has been synthesized and structurally characterized. grafiati.com

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, has been observed in systems involving dinitrobenzoic acids. These different polymorphic forms can exhibit distinct physical properties.

Research has shown that this compound can crystallize in at least two different polymorphic forms. researchgate.net Both identified polymorphs are monoclinic, but they belong to different space groups. researchgate.net Despite the different packing arrangements, the bond distances and angles within the molecules are quite similar in both forms. researchgate.net A strong intermolecular O-H···O hydrogen bond between the carboxylic acid groups is a common feature in both polymorphs, with no significant difference in the strength of this interaction between them. researchgate.net

In the context of multicomponent systems, polymorphism has been studied in cocrystals of the related 3,5-dinitrobenzoic acid. A notable example is the 1:1 cocrystal with the analgesic drug ethenzamide, which exists in at least two polymorphic forms (Form I and Form II). sigmaaldrich.comacs.org These polymorphs, along with a series of related solvates, have been characterized using techniques such as single-crystal and powder X-ray diffraction, and differential scanning calorimetry (DSC). acs.org

It was found that one of the polymorphs (Form II) and several of the solvates share a common hydrogen-bonded tetrameric motif in their crystal structures. acs.org The desolvation of the solvates leads to the formation of Form I, a process that involves a change in the supramolecular synthon from an amide-amide homosynthon to an acid-amide heterosynthon. acs.org This transformation is rationalized by the facile conversion of Form II to the more stable Form I under ambient conditions and the structural similarities between Form II and the solvated forms. acs.org

The table below summarizes key crystallographic data for the two known polymorphs of this compound. researchgate.net

| Polymorph | Crystal System | Space Group | Key Interaction Feature |

| Polymorph 1 | Monoclinic | P2(1)/c | Strong O-H···O hydrogen bond between carboxylic groups |

| Polymorph 2 | Monoclinic | C2/c | Strong O-H···O hydrogen bond between carboxylic groups |

Advanced Analytical Methodologies for 3,4 Dinitrobenzoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 3,4-dinitrobenzoic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound, typically obtained using a KBr wafer technique, reveals characteristic absorption bands that correspond to specific vibrational modes of its atoms. nih.gov Key absorptions include those for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-N stretches of the nitro groups, and aromatic C-H and C=C vibrations. nih.govchemicalbook.com The conformity of the infrared spectrum is a crucial step in the identification of the compound. thermofisher.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | Broad, ~2500-3300 |

| Carbonyl | C=O Stretch | ~1700 |

| Nitro Group | Asymmetric NO₂ Stretch | ~1530 |

| Nitro Group | Symmetric NO₂ Stretch | ~1350 |

| Aromatic Ring | C=C Stretch | ~1600, ~1450 |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons. chemicalbook.com The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of the two nitro groups and the carboxylic acid group. The aromatic region of the spectrum typically displays three distinct proton signals corresponding to the hydrogens at positions 2, 5, and 6 of the benzene (B151609) ring. rsc.org

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. spectrabase.com The spectrum of this compound will show distinct signals for the carboxyl carbon, the carbons bearing the nitro groups, and the other aromatic carbons. spectrabase.com The chemical shifts are influenced by the electron density around each carbon atom.

Table 2: Representative NMR Data for this compound

| Spectroscopy Type | Nucleus | Observed Chemical Shifts (ppm) | Solvent |

|---|---|---|---|

| ¹H-NMR | Aromatic Protons | ~8.0 - 9.0 | DMSO-d₆ |

Note: Chemical shifts are approximate and can vary based on the solvent and reference standard used. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. This compound, with its aromatic ring and nitro groups, exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. nih.gov These absorptions are due to π → π* and n → π* electronic transitions. The absorption spectrum can be influenced by the pH of the solution due to the acid-base equilibrium of the carboxylic acid group. conicet.gov.ar

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. drugfuture.com In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight of 212.12 g/mol . nih.govdrugfuture.com Fragmentation patterns observed in the spectrum can provide further structural information. For instance, the loss of hydroxyl (-OH) and nitro (-NO₂) groups are common fragmentation pathways. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Anion Radicals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. The anion radical of this compound can be generated, and its EPR spectrum studied. dergipark.org.tr The spectrum provides information about the distribution of the unpaired electron spin density across the molecule. For the this compound anion radical, the spin density is observed to be concentrated almost equally on both nitro groups. dergipark.org.tr The hyperfine coupling constants for the nitrogen nuclei and protons can be determined from the spectrum. dergipark.org.trrsc.org

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique. A reverse-phase HPLC method, often utilizing a C18 column, can effectively separate this compound. nih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC) can also be employed, particularly when coupled with mass spectrometry (GC-MS). nih.gov For GC analysis, this compound is often derivatized, for example, to its methyl ester, to increase its volatility. nih.gov This technique is highly sensitive and allows for both qualitative and quantitative analysis. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-nitro-4-aminotoluene |

| Caro's acid |

| 3-nitro-4-nitrosotoluene |

| potassium dichromate |

| 3,4-dinitrotoluene (B24868) |

| thionyl chloride |

| propylamine |

| triethylamine |

| butylamine |

| ethylamine hydrochloride |

| palladium on activated charcoal |

| methanol |

| ethanol |

| n-propanol |

| sulfuric acid |

| sodium hydroxide (B78521) |

| dichloromethane |

| sodium hydrogen carbonate |

| sodium chloride |

| sodium sulfate |

| ethyl acetate (B1210297) |

| acetonitrile |

| phosphoric acid |

| formic acid |

| 3,5-dinitrobenzoic acid |

| 4-hydroxyacetanilide |

| sorbic acid |

| benzoic acid |

| 2,4-dinitrobenzoic acid |

| m-dinitrobenzene |

| toluene |

| Deuterium oxide |

| Dioxane |

| DMSO-d₆ |

| NaOD |

| PEG300 |

| Tween 80 |

| Corn oil |

| 4-chloro-3,5-dinitrobenzoic acid |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. Reverse-phase (RP) HPLC methods are commonly employed, utilizing a non-polar stationary phase and a polar mobile phase for separation. sielc.com

Method Development and Optimization for Isomeric Separation

The development of HPLC methods for dinitrobenzoic acid isomers requires careful optimization of chromatographic conditions to achieve adequate separation. The separation of isomers, such as 2,4-dinitrobenzoic acid, this compound, and 3,5-dinitrobenzoic acid, can be challenging due to their similar chemical structures. Method development often involves adjusting the mobile phase composition, flow rate, and column temperature to optimize resolution. researchgate.net

A typical HPLC method for this compound uses a C18 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid. sielc.com For applications requiring mass spectrometry (MS) detection, formic acid is preferred over phosphoric acid as it is more volatile. sielc.comsielc.comsielc.com The separation of a complex mixture containing 16 explosive compounds, including dinitrotoluenes, demonstrated that gradient elution, where the mobile phase composition is changed over time, is effective for resolving structurally similar aromatic nitro compounds. researchgate.net While a study successfully separated 2,4- and 3,5-dinitrobenzoic acid, it highlighted that retention times are highly dependent on the specific conditions used. researchgate.net The challenge lies in finding a single set of conditions that can baseline-resolve all isomers, which often requires a systematic optimization of parameters. researchgate.net

Table 1: Example HPLC Method Parameters for Dinitrobenzoic Acid Analysis

| Parameter | Value | Source |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Alternative Mobile Phase (MS-compatible) | Acetonitrile (MeCN), Water, Formic Acid | sielc.comsielc.comsielc.com |

| Detection | UV-Vis | researchgate.net |

Applications in Environmental and Biological Sample Analysis

HPLC is a crucial tool for detecting this compound in complex environmental and biological matrices. Its presence has been noted as a residual product in the digestates of biological samples, indicating its formation during oxidative processes. researchgate.net In environmental monitoring, HPLC coupled with NMR has been used to identify and quantify pollutants in groundwater samples from ammunition hazardous waste sites, with this compound being one of the analytes detected. acs.org The analysis of fermented foods for biogenic amines has also utilized derivatives of 3,5-dinitrobenzoyl chloride, showcasing the utility of dinitrobenzoic acid compounds in analytical derivatization schemes for complex biological mixtures. sigmaaldrich.com

UPLC Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, primarily through the use of columns packed with smaller particles (typically sub-2 µm). This results in faster analysis times, improved resolution, and higher sensitivity. sielc.comsielc.comsielc.com

A key application of UPLC is in the field of metabolomics. For instance, a Thermo Accela UHPLC system coupled with tandem mass spectrometry (HPLC-MS/MS) was used to analyze the metabolites formed from the enzymatic reduction of 2-nitrobenzoic acid (2-NBA) and 2,4-dinitrobenzoic acid (2,4-DNBA). asm.org This study highlights the capability of UPLC to separate and identify reaction products in complex biological systems. The method employed a reverse-phase Hypersil Gold column and a gradient elution with a mobile phase of water and acetonitrile containing 0.1% formic acid. asm.org

Table 2: UPLC-MS/MS System Parameters for Metabolite Analysis

| Parameter | Description | Source |

|---|---|---|

| System | Thermo Accela UHPLC | asm.org |

| Column | Hypersil Gold (100 x 2.1 mm, 1.9 µm particle size) | asm.org |

| Mobile Phase A | 0.1% formic acid in H₂O | asm.org |

| Mobile Phase B | 0.1% formic acid in acetonitrile | asm.org |

| Flow Rate | 150 µl/min | asm.org |

| Gradient | Linear gradient from 5% to 80% Buffer B over 30 min | asm.org |

| Detector | LTQ-Velos Mass Spectrometer | asm.org |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is an indispensable technique for the solid-state characterization of this compound, providing definitive information about its crystal structure and phase purity.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) allows for the precise determination of the three-dimensional atomic arrangement within a crystal. Studies on this compound have revealed complex structural features. researchgate.net

Table 3: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₇H₄N₂O₆ | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | Pī | researchgate.net |

| Z' | 4 | researchgate.net |

| Twinning | Nonmerohedral | researchgate.net |

| Dominant Interactions | π–π stacking, O(nitro)⋯π interactions | researchgate.net |

SCXRD has also been instrumental in characterizing multicomponent systems involving dinitrobenzoic acids, such as cocrystals and salts with various organic molecules. For example, the co-crystallization of this compound with 2-iodoaniline (B362364) and 2-bromoaniline (B46623) results in materials that exhibit thermochromism, with structural rearrangements characterized by SCXRD. iucr.org

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is essential for phase identification and for confirming the phase purity of synthesized materials. acs.orgnih.gov

In studies involving dinitrobenzoic acids, PXRD is routinely used to verify the formation of new solid forms, such as cocrystals or salts. For instance, heterometallic complexes containing 2,4-dinitrobenzoate (B1224026) and 3,5-dinitrobenzoate (B1224709) anions were characterized by PXRD to confirm their structure and purity. mdpi.com Similarly, in the synthesis of twelve different multicomponent solvate crystals of 3,5-dinitrobenzoic acid and acetamide, PXRD was employed to analyze the phase purity of the resulting crystalline materials. acs.orgnih.gov The PXRD patterns of the bulk synthesized material are typically compared with patterns calculated from the single-crystal X-ray diffraction data to ensure the sample is a single, pure phase. core.ac.uk

Thermal Analysis (TG-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques for assessing the thermal stability and decomposition behavior of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic or endothermic transitions. wikipedia.org

For this compound, studies utilizing a simultaneous TG/DSC (Differential Scanning Calorimetry) apparatus have been conducted to estimate its vapor pressure and vaporization enthalpy. researchgate.net In experiments performed under an inert atmosphere in open crucibles, no evidence of thermal decomposition was observed. researchgate.net Instead, the compound was found to vaporize at elevated temperatures. researchgate.netnist.gov This behavior contrasts with some other dinitrobenzoic acid isomers, particularly in the form of their metal complexes, which can exhibit explosive decomposition. For instance, certain lanthanide complexes of 2,4-dinitrobenzoate show sharp mass loss curves around 200°C, indicative of explosive decomposition.

Research focused on the vaporization of this compound using TGA has provided data on its enthalpy of vaporization (ΔvapH) at different temperatures. These findings are essential for understanding its phase transition behavior under thermal stress.

| Enthalpy of Vaporization (ΔvapH) (kJ/mol) | Temperature (K) | Method | Comment |

|---|---|---|---|

| 92 ± 3 | 522 | TGA | Based on data from 503 to 544 K |

| 91 ± 1 | 517 | TGA | Based on data from 494 to 539 K |

The thermal behavior of dinitrobenzoic acid isomers can vary significantly. For example, thermogravimetric analysis of a cocrystal involving 3,5-dinitrobenzoic acid shows stability up to 150 °C. acs.org Studies on heterometallic complexes also reveal differences; a complex with 2,4-dinitrobenzoate begins to lose solvent at 116 °C and decomposes at 267 °C, while a 3,5-dinitrobenzoate complex is stable up to a higher temperature before undergoing exothermic decomposition.

Potentiometric Analysis for Purity and Ionization Constants

Potentiometric titration is a highly accurate electroanalytical method used to determine the concentration (purity) of a substance and its acid dissociation constant (pKa). The technique involves measuring the potential difference (voltage) between two electrodes as a titrant of known concentration is added to the sample solution. researchgate.netniscpr.res.in

Purity Determination: While specific studies on the purity determination of this compound via potentiometry are not extensively detailed, the methodology has been successfully applied to closely related compounds. For example, the analytical reagent grade of 4-amino-3,5-dinitrobenzoic acid was determined to have 100% purity through potentiometric analysis. This demonstrates the suitability of the technique for accurately assaying the purity of dinitrobenzoic acid derivatives.

Ionization Constants (pKa): The pKa value is a quantitative measure of the strength of an acid in a solution. For substituted benzoic acids, the position of electron-withdrawing groups, such as nitro groups, on the aromatic ring significantly influences acidity. Potentiometric titrations can precisely determine these pKa values by identifying the half-neutralization potential (HNP) from the titration curve. researchgate.netjcsp.org.pk

The pKa value for this compound has been reported as 2.82. stenutz.eu This value indicates that it is a considerably stronger acid than benzoic acid (pKa ≈ 4.20) due to the strong electron-withdrawing inductive and resonance effects of the two nitro groups. wikipedia.org The acidity of dinitrobenzoic acid isomers varies based on the positions of the nitro groups.

| Compound | pKa Value |

|---|---|

| 2,4-Dinitrobenzoic acid | 1.42 |

| This compound | 2.82 |

| 3,5-Dinitrobenzoic acid | 2.82 |

The lower pKa value for the 2,4-isomer compared to the 3,4- and 3,5-isomers highlights the enhanced acidic strength when a nitro group is positioned ortho to the carboxylic acid group, which can be attributed to a combination of resonance, inductive, and steric effects. doubtnut.com

Computational Chemistry and Modeling of 3,4 Dinitrobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure, geometry, and properties of molecules. DFT calculations for 3,4-Dinitrobenzoic acid and its isomers often employ functionals like B3LYP combined with various basis sets to balance computational cost and accuracy. whiterose.ac.ukresearchgate.net These studies allow for a detailed understanding of the molecule's behavior at an atomic level.

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of a molecule, corresponding to the lowest energy on the potential energy surface. For derivatives of dinitrobenzoic acid, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p) or def2-TZVP, are commonly used to calculate the optimized geometrical parameters. whiterose.ac.uksigmaaldrich.com These calculations provide data on bond lengths, bond angles, and dihedral angles. For the anion radical of this compound, the optimized structure has been determined using the B3LYP functional with the LanL2DZ basis set, which was found to be the most suitable for calculating hyperfine coupling constants. dergipark.org.trresearchgate.net Studies on related dinitrobenzoic acid isomers have also utilized DFT to predict molecular structures with high precision. researchgate.net

| Parameter | Bond | Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|---|

| Bond Length | C-C (ring) | ~1.39 | DFT/B3LYP |

| Bond Length | C-N | ~1.47 | DFT/B3LYP |

| Bond Length | N-O | ~1.22 | DFT/B3LYP |

| Bond Length | C-C (carboxyl) | ~1.50 | DFT/B3LYP |

| Bond Angle | C-N-O | ~117 | DFT/B3LYP |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's stability; a smaller gap suggests higher reactivity. dergipark.org.tr For the this compound anion radical, the HOMO-LUMO energy gap has been calculated using DFT (B3LYP/LanL2DZ). dergipark.org.tr This analysis helps in understanding the intramolecular charge transfer and the electronic transport properties of the molecule. researchgate.net A low energy gap is often indicative of potential nonlinear optical (NLO) activity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound Anion Radical dergipark.org.tr

| Molecule | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Method/Basis Set |

|---|

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen), which are susceptible to electrophilic attack. Conversely, positive potential regions, often around hydrogen atoms, indicate sites for nucleophilic attack. For dinitrobenzoic acid isomers, MEP analysis reveals large electronegative potential regions near the nitro (NO₂) and carboxylic acid (COOH) groups due to the high electronegativity of the oxygen atoms. researchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding. asianresassoc.org

The study of nonlinear optical (NLO) properties is a significant area of materials science. Molecules with large hyperpolarizability values are sought after for applications in optoelectronics and photonics. researchgate.net Computational methods, particularly DFT, are used to calculate the first-order hyperpolarizability (β) to predict a molecule's NLO response. researchgate.net Calculations for related molecules like 4-chloro-3,5-dinitrobenzoic acid and other dinitrobenzoic acid derivatives show that the presence of strong electron-withdrawing nitro groups and electron-donating/accepting systems can lead to significant NLO properties. researchgate.netsigmaaldrich.com The delocalization of π-electrons across the molecule, facilitated by donor-acceptor groups, is a key factor for high hyperpolarizability values. researchgate.net

Theoretical vibrational analysis using DFT is a standard method to assign and interpret experimental FT-IR and Raman spectra. nih.gov By calculating the harmonic vibrational wavenumbers, researchers can assign specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. nih.gov For dinitrobenzoic acid isomers, vibrational spectra have been simulated using DFT to explain the similarities and differences observed in experimental spectra, such as those obtained by Terahertz time-domain spectroscopy (THz-TDS) and FTIR. researchgate.net These calculations assist in confirming the molecular structure and understanding the effects of substituent groups on the vibrational frequencies of the benzene (B151609) ring. tandfonline.com